molecular formula C18H18O B13996712 1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone CAS No. 27067-38-5

1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone

Cat. No.: B13996712
CAS No.: 27067-38-5
M. Wt: 250.3 g/mol
InChI Key: VTFOQHQLFOFXQL-UHFFFAOYSA-N
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Description

1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone is an organic compound with the molecular formula C18H18O It is a cyclopropyl ketone derivative characterized by the presence of a cyclopropyl ring substituted with a methyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 1,1-diphenylethylene with diazomethane to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclopropanation step and efficient separation techniques to isolate the desired product. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone involves its interaction with specific molecular targets. The compound’s cyclopropyl ring and carbonyl group play crucial roles in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-2-phenylcyclopropyl)ethanone: Lacks one phenyl group compared to 1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone.

    1-(1-Methylcyclopropyl)ethanone: Lacks both phenyl groups.

    1-(2,2-Diphenylcyclopropyl)ethanone: Lacks the methyl group on the cyclopropyl ring.

Uniqueness

This compound is unique due to the presence of both a methyl group and two phenyl groups on the cyclopropyl ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

27067-38-5

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-(1-methyl-2,2-diphenylcyclopropyl)ethanone

InChI

InChI=1S/C18H18O/c1-14(19)17(2)13-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3

InChI Key

VTFOQHQLFOFXQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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